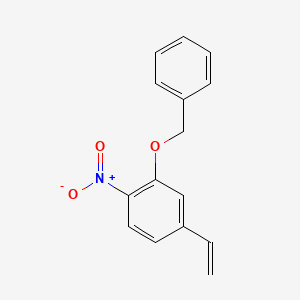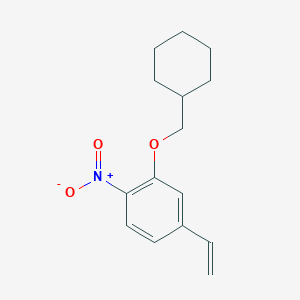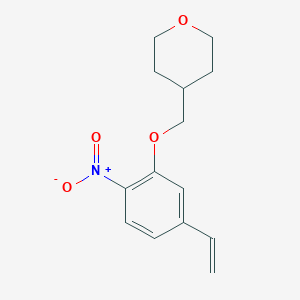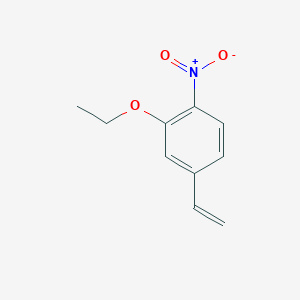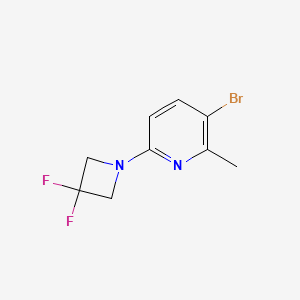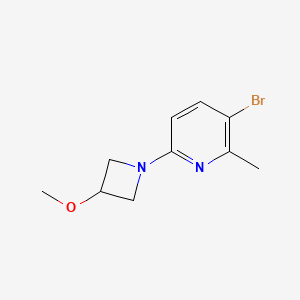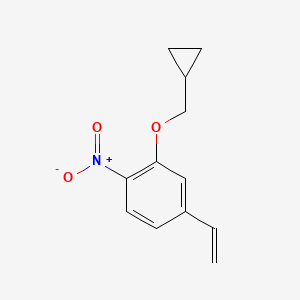
2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a nitro group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Cyclopropylmethoxy)-4-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or alkyl halides.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-(Cyclopropylmethoxy)-1-amino-4-vinylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-(Cyclopropylmethoxy)-1-amino-4-vinylbenzene.
Scientific Research Applications
2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)-1-nitrobenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Nitro-4-vinylbenzene:
2-(Cyclopropylmethoxy)-4-vinylbenzene: Lacks the nitro group, leading to different biological activity and reactivity.
Uniqueness
2-(Cyclopropylmethoxy)-1-nitro-4-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability, while the nitro and vinyl groups provide sites for further chemical modification and functionalization.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-ethenyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-9-5-6-11(13(14)15)12(7-9)16-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLNHGPICHMDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
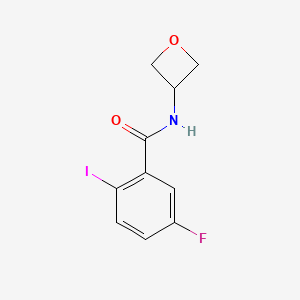
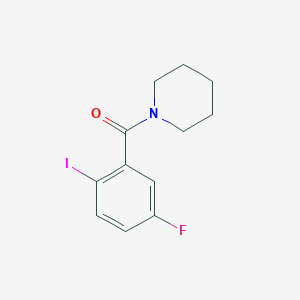
![1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151916.png)
![5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151920.png)
![5-Chloro-1-isobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151934.png)
![5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151935.png)
![5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151943.png)
